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Compound of Interest

Compound Name: (E)-2-propylpent-2-enoic acid

Cat. No.: B1237735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for (E)-2-propylpent-2-enoic acid, a key unsaturated carboxylic acid. The information

presented herein is intended to support researchers and professionals in drug development

and related fields in the identification and characterization of this compound. The data is

compiled based on established spectroscopic principles and comparison with structurally

similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (E)-2-propylpent-2-enoic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet, broad 1H -COOH

~6.8 Triplet 1H =CH-

~2.2 Quartet 2H -CH₂-CH=

~2.1 Triplet 2H =C-CH₂-

~1.1 Sextet 2H -CH₂-CH₃

~0.9 Triplet 3H =C-CH₂-CH₂-CH₃

~0.9 Triplet 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~170 C=O

~145 =C-COOH

~135 =CH-

~35 =C-CH₂-

~30 -CH₂-CH=

~22 -CH₂-CH₃

~14 =C-CH₂-CH₂-CH₃

~13 -CH₂-CH₃

Table 3: Predicted IR Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (carboxylic acid

dimer)[1][2][3][4]

~2960 Medium C-H stretch (sp³)

~1710 Strong

C=O stretch (conjugated

carboxylic acid dimer)[1][2][3]

[4]

~1645 Medium C=C stretch

~1420 Medium O-H bend

~1250 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

142 [M]⁺ (Molecular Ion)

125 [M-OH]⁺

97 [M-COOH]⁺

69 [M-C₄H₉O₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (E)-2-propylpent-2-enoic acid in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to

avoid large solvent signals in the ¹H NMR spectrum.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

The carboxyl proton of a carboxylic acid typically appears as a broad singlet between 10-

13 ppm.[1][2]

Protons on carbons adjacent to a carboxylic acid absorb in the 2-3 ppm region.[3][5]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

The carboxyl carbon is expected to appear in the range of 165-185 ppm.[2][4]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a solid sample, the thin solid film method is commonly used.[6]

Dissolve a small amount of the solid in a volatile solvent like methylene chloride, drop the

solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[6] For a

liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two

salt plates.[7]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]

Data Acquisition:

Obtain the spectrum over the range of 4000-400 cm⁻¹.

Characteristic absorptions for carboxylic acids include a very broad O-H stretch from

2500-3300 cm⁻¹ and a strong C=O stretch around 1710-1760 cm⁻¹.[2] Conjugation, as in

(E)-2-propylpent-2-enoic acid, will lower the C=O stretching frequency.[2]
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic

solvent (e.g., methanol, acetonitrile).[9] The concentration should be in the range of 10-100

micrograms per mL.[9]

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

electrospray ionization (ESI) or electron ionization (EI), is used.[9][10]

Data Acquisition:

Introduce the sample into the mass spectrometer.

The instrument ionizes the molecules and separates the resulting ions based on their

mass-to-charge ratio (m/z).[10]

The molecular ion peak will correspond to the molecular weight of the compound. For

(E)-2-propylpent-2-enoic acid, this is 142.20 g/mol .[11]

Fragmentation patterns can provide information about the structure of the molecule.

Carboxylic acids often show a characteristic loss of the hydroxyl group (-OH) and the

carboxyl group (-COOH).[4]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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